molecular formula C20H18N2O2 B11539924 2-Hydroxy-N',2,2-triphenylacetohydrazide

2-Hydroxy-N',2,2-triphenylacetohydrazide

Cat. No.: B11539924
M. Wt: 318.4 g/mol
InChI Key: KVBUFHUOCVHKGF-UHFFFAOYSA-N
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Description

2-Hydroxy-N’,2,2-triphenylacetohydrazide: is a chemical compound with the following properties:

    Linear Formula: CHNO

    CAS Number: 3321-83-3

    Molecular Weight: 318.379 g/mol

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the reaction of 2,2-diphenylacetohydrazide with hydroxylamine hydrochloride. The reaction proceeds under mild conditions and yields the desired product

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced under appropriate conditions.

    Substitution: Reacts with various electrophiles.

    Common Reagents: Hydroxylamine, reducing agents, and electrophilic reagents.

    Major Products: The primary product is the hydrazide derivative itself

Scientific Research Applications

Chemistry::

  • Used as a building block in organic synthesis.
  • Investigated for its potential in designing new ligands and coordination complexes.
Biology and Medicine::
  • Limited information is available regarding biological applications. Further research is needed to explore its potential in these areas.
Industry::
  • Not widely used in industry due to its specialized nature.

Mechanism of Action

The exact mechanism by which 2-Hydroxy-N’,2,2-triphenylacetohydrazide exerts its effects remains an area of study. Researchers are exploring its interactions with biological targets and pathways.

Comparison with Similar Compounds

While this compound is relatively unique, it shares structural features with other hydrazide derivatives. Some similar compounds include:

Remember that scientific investigations continue to uncover new applications and insights related to this compound

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-hydroxy-N',2,2-triphenylacetohydrazide

InChI

InChI=1S/C20H18N2O2/c23-19(22-21-18-14-8-3-9-15-18)20(24,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,21,24H,(H,22,23)

InChI Key

KVBUFHUOCVHKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC=CC=C3)O

Origin of Product

United States

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